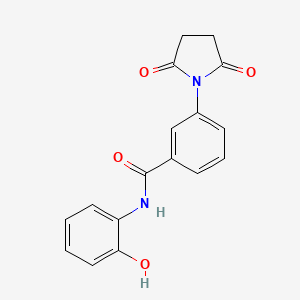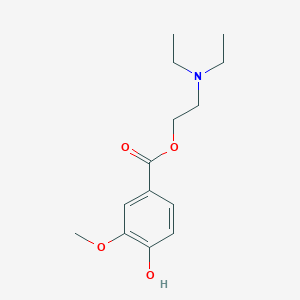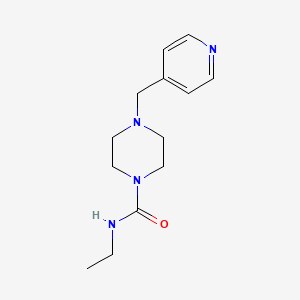![molecular formula C21H24N2O3S B4558421 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4558421.png)
1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including those related to "1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline," involves complex reactions that yield a variety of structurally interesting compounds. Studies have developed methods for the synthesis of tetrahydroquinoline derivatives through reactions involving dihydropyridines, aldehydes, and various catalysts, showcasing the versatility of synthetic routes for these molecules (Lavilla, R., Bernabeu, M., Carranco, I., & Díaz, J. L., 2003).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by their complex fused-ring systems and potential for significant hydrogen bonding and molecular interactions. Studies highlight the non-planar nature of these molecules, with specific examples demonstrating the twisted configurations of the pyridine and pyrrole rings to avoid steric hindrance, as well as the presence of hydrogen bonds forming dimers (Asiri, A. M., Faidallah, H., Al-Youbi, A. O., Alamry, K., & Ng, S., 2011).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroquinoline derivatives includes their participation in various reactions such as Lewis acid-catalyzed reactions, which facilitate the formation of pyrrolidine and tetrahydroquinoline derivatives. These reactions highlight the derivatives' ability to undergo transformations that expand their chemical diversity and potential applications (Lu, J.-M., & Shi, M., 2007).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline and its derivatives have shown promise in the field of anticancer research. The tetrahydroisoquinoline moiety, which is a component of this compound, is commonly found in biologically active molecules. These derivatives have been studied for their potential as anticancer agents due to their cytotoxic properties against various cancer cell lines. For instance, certain analogs of this compound demonstrated potent cytotoxicity in breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of related tetrahydroisoquinoline derivatives. These studies involve exploring different synthetic pathways and chemical reactions to produce various derivatives of this compound. For example, a study described the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, highlighting the versatility and potential applications of these compounds in chemical synthesis (Huber & Seebach, 1987).
Applications in Antibacterial Research
Some derivatives of 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline have been studied for their antibacterial activities. These studies involve synthesizing and testing various derivatives for their efficacy against different bacterial strains. The structure-activity relationships of these compounds provide insights into their potential use as antibacterial agents (Grassberger, Turnowsky, & Hildebrandt, 1984).
Potential Analgesic and Anti-inflammatory Applications
Research has also explored the potential analgesic and anti-inflammatory applications of derivatives of this compound. Studies have synthesized and tested various derivatives for their effectiveness in treating pain and inflammation, contributing to the development of new therapeutic agents in this field (Muchowski et al., 1985).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-16-10-11-18(27(25,26)22-12-4-5-13-22)15-19(16)21(24)23-14-6-8-17-7-2-3-9-20(17)23/h2-3,7,9-11,15H,4-6,8,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPGLGBUZXXDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)

![2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4558373.png)


![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)
![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)
![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)
![ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4558425.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B4558427.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4558434.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4558441.png)